Tifluadom Hydrochloride is a novel compound classified as a benzodiazepine derivative, notable for its unique pharmacological profile. Unlike traditional benzodiazepines, which primarily act on the gamma-aminobutyric acid A receptor, Tifluadom Hydrochloride is a selective agonist for the kappa-opioid receptor. This distinction underlies its diverse effects, including potent analgesic and diuretic properties, as well as sedative and appetite-stimulating effects in animal models. The compound is primarily utilized in scientific research to explore its pharmacological effects and potential therapeutic applications.
Tifluadom Hydrochloride is synthesized from specific precursors that include 5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-ylmethylamine and thiophene-3-carboxylic acid chloride. The synthesis process involves several steps that require careful control of reaction conditions to ensure high yield and purity . The compound falls under the classification of psychoactive substances due to its interaction with opioid receptors.
The synthesis of Tifluadom Hydrochloride involves the following key steps:
Tifluadom Hydrochloride has a complex molecular structure characterized by the following details:
The molecular structure features a benzodiazepine core linked to a thiophene moiety, which contributes to its biological activity.
Tifluadom Hydrochloride undergoes various chemical reactions:
The major products from these reactions include various substituted derivatives, sulfoxides, sulfones, and amines, depending on the specific reagents and conditions employed .
Tifluadom Hydrochloride exerts its pharmacological effects primarily through selective binding to the kappa-opioid receptor. This interaction activates intracellular signaling pathways that mediate analgesic and diuretic effects. The molecular mechanism involves binding interactions with G-proteins associated with the kappa-opioid receptor, leading to downstream physiological responses .
Tifluadom Hydrochloride is typically presented as a crystalline solid with specific melting points that vary based on purity.
Key chemical properties include:
These properties are crucial for its application in laboratory settings and industrial processes.
Tifluadom Hydrochloride has several significant scientific applications:
Tifluadom hydrochloride possesses the molecular formula C₂₂H₂₁ClFN₃OS and a molar mass of 429.94 g/mol for the hydrochloride salt [5]. Its chemical structure integrates a 1,4-benzodiazepine core substituted at the 5-position with a 2-fluorophenyl ring. A critical structural feature is the thiophene-3-carboxamide group linked via a methylene bridge to the diazepine ring nitrogen at position 2 [2] [5]. This specific arrangement differentiates tifluadom from classical anxiolytic benzodiazepines and underpins its distinctive receptor affinity profile.
The compound exhibits stereoisomerism due to a chiral center at the 2-position of the benzodiazepine ring. The biologically active enantiomer, often referred to as (+)-tifluadom or (R)-tifluadom, demonstrates significantly greater potency at kappa-opioid receptors compared to its (-)-enantiomer counterpart [3] [7]. Research using enantiopure forms revealed that (+)-tifluadom is approximately 100-fold more potent in inducing diuresis in rat models than the (-)-form, establishing the critical importance of stereochemistry in its pharmacological activity [7]. The hydrochloride salt form enhances stability and aqueous solubility, facilitating pharmacological investigation [5].
The development of tifluadom occurred within the broader context of benzodiazepine research initiated by Leo Sternbach's discovery of chlordiazepoxide (Librium®) in the 1950s. While early benzodiazepines targeted anxiety and seizure disorders through GABAA receptor potentiation, research in the 1970s-1980s explored structural modifications yielding divergent pharmacological activities [2]. Tifluadom emerged from systematic structure-activity relationship studies conducted by researchers at Abbott Products GmbH, culminating in the 1982 patent (US 4325957) describing novel 2-acylaminomethyl-1,4-benzodiazepine derivatives [2].
This research period yielded several benzodiazepines devoid of GABAergic activity but possessing novel mechanisms, including:
Tifluadom's discovery was particularly unexpected. Initial characterization revealed potent analgesic effects in animal models, but mechanistic studies surprisingly demonstrated these effects were resistant to benzodiazepine antagonists (e.g., flumazenil) and instead were blocked by opioid antagonists [2] [3]. Römer et al. (1982) subsequently identified its high affinity and selectivity for kappa-opioid receptors, establishing it as the first benzodiazepine derivative with potent KOR agonist activity [2]. This discovery expanded the therapeutic potential of benzodiazepine scaffolds beyond neurotransmission inhibition toward receptor-specific modulation.
Pharmacologically, tifluadom hydrochloride presents a unique dual-classification scenario, structurally belonging to the benzodiazepine class while functionally operating primarily within the opioid system:
Benzodiazepine Structural Classification: Tifluadom is unambiguously classified as a 1,4-benzodiazepine derivative based on its fused benzene and diazepine ring core structure. However, it lacks significant activity at the benzodiazepine binding site of GABAA receptors. Studies confirmed its effects on locomotor activity in mice were not antagonized by the specific benzodiazepine receptor antagonist Ro 15-1788 (flumazenil), in contrast to classical benzodiazepines like diazepam [3].
Opioid Functional Classification: Tifluadom functions as a potent and selective agonist at the kappa-opioid receptor (KOR) subtype [2] [6]. This activity mediates its primary pharmacological effects:
Table 2: Receptor Interaction Profile of Tifluadom Hydrochloride
Receptor/Target | Interaction | Relative Affinity/Potency | Functional Consequence |
---|---|---|---|
Kappa-Opioid (KOR) | Full Agonist | High affinity, nM range | Analgesia, Diuresis, Appetite Stimulation |
Mu-Opioid (MOR) | Negligible Activity | >100-fold lower vs. KOR | No significant contribution |
Delta-Opioid (DOR) | Negligible Activity | >100-fold lower vs. KOR | No significant contribution |
GABAA/BZD Site | Inactive | No significant binding | No anxiolytic/sedative effects via GABA |
Cholecystokinin-A (CCK-A) | Antagonist | Moderate affinity (IC₅₀ ~0.16 µM for analogs) | Potential modulation of opioid effects [4] |
Notably, tifluadom also exhibits antagonistic activity at cholecystokinin-A (CCK-A) receptors [4] [6]. This dual KOR agonist/CCK-A antagonist profile was leveraged in medicinal chemistry efforts to develop novel benzodiazepine-based ligands targeting peptide hormone receptors, highlighting the scaffold's versatility [4]. The compound's classification within the opioid system is further solidified by the complete blockade of its effects by non-selective (naloxone) and KOR-selective (MR 2266) opioid antagonists [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1